(R)-2-Amino-3-(furan-3-yl)propanoic acid
Description
Significance of Non-Canonical Amino Acids in Chemical Biology and Organic Synthesis
Non-canonical amino acids (NCAAs) represent a vast expansion of the chemical diversity available for constructing peptides and proteins. nih.gov Unlike their canonical counterparts, NCAAs can introduce a wide array of functionalities, including reactive groups for bioconjugation, spectroscopic probes to study protein structure and function, and modified backbones that confer resistance to enzymatic degradation. nih.gov The incorporation of NCAAs into peptides is a key strategy in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and bioavailability. nih.gov In organic synthesis, enantiomerically pure NCAAs are valuable chiral building blocks for the construction of complex molecular architectures found in natural products and pharmaceuticals. wiley.com The ability to synthesize and incorporate these unique amino acids opens up new avenues for drug discovery, materials science, and fundamental biological research. nih.gov
Rationale for Advanced Research on Furan-Substituted α-Amino Acids
The furan (B31954) ring is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds. Its incorporation into an α-amino acid framework, creating furan-substituted alanines, is driven by several factors. The furan moiety can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which can influence the conformation and binding affinity of peptides. Furthermore, the furan ring is susceptible to a range of chemical transformations, offering a handle for further molecular elaboration.
A significant impetus for the study of (R)-2-Amino-3-(furan-3-yl)propanoic acid, in particular, comes from its discovery as a constituent of several rare and biologically potent non-ribosomal peptides (NRPs). acs.orgnih.gov These natural products, which include the rhizonins, bingchamide B, and the endolides, are synthesized by microorganisms and often exhibit remarkable pharmacological activities. acs.orgnih.gov The presence of the 3-(3-furyl)alanine residue in these complex molecules underscores its importance in generating structural diversity and biological function in nature, thereby motivating chemists to develop methods for its synthesis and to explore its potential in medicinal chemistry. acs.org
Table 1: Natural Products Containing 3-(3-furyl)alanine
| Natural Product | Producing Organism | Reported Biological Activity |
|---|---|---|
| Rhizonin A | Burkholderia endofungorum (endosymbiont of Rhizopus microsporus) | Hepatotoxic, antimitotic |
| Bingchamide B | Streptomyces sp. | Cytotoxic |
| Endolide A | Stachylidium sp. (sponge-derived fungus) | Affinity for vasopressin V1a receptor |
Historical Development of Synthetic Approaches to this compound
The synthesis of enantiomerically pure this compound has historically been a significant challenge due to the difficulty in controlling the reactivity of 3-furyl derived reagents. wiley.com Early synthetic efforts were often hampered by low yields and difficulties in achieving high stereoselectivity.
A landmark in the synthesis of this compound was reported by Uemura and coworkers as part of their total synthesis of the antimitotic natural product, rhizonin A. wiley.com This represented the first asymmetric synthesis of the L-enantiomer of 3-(3-furyl)alanine.
More recent advancements have focused on developing more efficient and scalable routes. A notable modern approach was developed during the total synthesis of endolides A and B. This method utilizes a modified Negishi coupling reaction, a powerful palladium-catalyzed cross-coupling reaction. wiley.com In this synthetic sequence, an organozinc reagent derived from an optically pure iodoalanine derivative is coupled with 3-bromofuran. This key C-C bond-forming reaction proceeds with high stereoselectivity, providing access to the desired L-3-(3-furyl)alanine derivative in good yield. wiley.com
Table 2: Key Steps in a Modern Synthesis of L-3-(3-furyl)alanine Derivative
| Step | Reaction | Reagents | Yield |
|---|---|---|---|
| 1 | Saponification | LiOH, H₂O, THF | 91% (over 2 steps) |
| 2 | N-methylation | NaH, MeI | 91% (over 2 steps) |
| 3 | Peptide Coupling | L-Leu-OMe·HCl, EDCI, HOBt | 85% |
This evolution from challenging early methods to more robust and predictable modern strategies highlights the significant progress in synthetic organic chemistry and the increasing accessibility of this rare amino acid for further research.
Scope and Objectives of Contemporary Research on the Chemical Compound
Current research on this compound is primarily driven by its role as a key component of complex, biologically active natural products. The main objectives of this research can be categorized as follows:
Total Synthesis of Natural Products: A major focus is the development of efficient and stereoselective total syntheses of natural products containing the 3-(3-furyl)alanine moiety, such as the endolides. wiley.comnih.govnih.gov These synthetic endeavors not only provide access to larger quantities of these rare compounds for biological evaluation but also serve to confirm their absolute stereochemistry.
Biosynthetic Studies: Researchers are investigating the biosynthetic pathways leading to the formation of 3-(3-furyl)alanine in microorganisms. Isotope labeling experiments have suggested that in the fungus Stachylidium sp., this amino acid is derived from a cyclic intermediate of the shikimate pathway. mdpi.com Understanding the enzymatic machinery responsible for its synthesis could pave the way for biocatalytic production methods.
Medicinal Chemistry and Analogue Synthesis: The unique biological activities of natural products containing 3-(3-furyl)alanine have spurred interest in synthesizing analogues to explore structure-activity relationships (SAR). For example, the selective receptor binding of endolides A and B suggests that the peptide backbone conformation, influenced by the 3-(3-furyl)alanine residues, is crucial for their biological targets. mdpi.com While not the 3-furyl isomer, related derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been synthesized and evaluated as potent and selective agonists for the NMDA receptor glycine (B1666218) site, indicating the potential of furan-containing amino acids in neuroscience research. starshinechemical.com
Table 3: Representative Spectroscopic Data for a 3-(3-furyl)alanine Derivative
| Type of Data | Description |
|---|---|
| ¹H NMR (600 MHz, Methanol-d₄) | δ 8.37 (s, 1H), 7.94 (d, J = 7.3 Hz, 2H), 7.83 (q, J = 8.3, 7.8 Hz, 4H), 7.58 (t, J = 7.2 Hz, 1H), 7.51 (t, J = 7.3 Hz, 2H), 5.07 (s, 2H), 4.71 (s, 1H) |
| ¹³C NMR (151 MHz, Methanol-d₄) | δ 168.9, 168.6, 148.9, 140.3, 136.1, 132.9, 129.6, 128.6, 127.3, 127.3, 123.4, 122.4, 53.9, 50.4, 49.4, 49.3, 49.1, 49.0, 48.9, 48.7, 48.6 |
| HRMS (ESI) m/z | [M + H]⁺ calculated for C₁₈H₁₈N₅O₃: 352.1404, found: 352.1407 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(furan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFNLUPTKPOREL-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564173 | |
| Record name | 3-Furan-3-yl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129030-34-8 | |
| Record name | 3-Furan-3-yl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for R 2 Amino 3 Furan 3 Yl Propanoic Acid and Its Analogs
Racemic Synthesis Strategies for Furan-Substituted Alanine (B10760859) Precursors
The initial development of synthetic routes to furan-substituted alanines often involves the preparation of a racemic mixture, which can subsequently be resolved or serve as a precursor for enantioselective transformations. These strategies are foundational for accessing the target amino acid.
Classical Approaches (e.g., Rhodanine (B49660) Method, Reductive Cleavage)
Classical methods for amino acid synthesis have been widely applied to the preparation of racemic furan-substituted alanines. These established routes offer reliability and access to a variety of analogs through the use of readily available starting materials.
One of the most prominent classical methods is the Erlenmeyer-Plöchl synthesis , which involves the condensation of an N-acylglycine, such as hippuric acid, with an appropriate aldehyde in the presence of acetic anhydride (B1165640). wikipedia.orgdrugfuture.com This reaction proceeds via an oxazolone (B7731731) (azlactone) intermediate. For the synthesis of 3-(furan-3-yl)alanine, furan-3-carbaldehyde would be condensed with N-acetylglycine to form the corresponding azlactone. Subsequent hydrolysis and reduction of the azlactone yield the desired racemic amino acid. wikipedia.orgchemeurope.com Variations of this method may employ hydantoin, thiohydantoin, or rhodanine as the methylene (B1212753) component. wikipedia.org The general mechanism involves the formation of the azlactone, which then undergoes condensation with the aldehyde, followed by ring-opening and reduction to the final amino acid. youtube.com
The Rhodanine method itself provides another pathway. This approach involves the Knoevenagel condensation of rhodanine with a furan-3-carbaldehyde. researchgate.netnih.govgrowingscience.com The resulting benzylidene rhodanine derivative can then be hydrolyzed and the intermediate thioketone can be reductively cleaved to afford the target amino acid.
Reductive amination of a keto acid precursor represents a direct and efficient route to racemic amino acids. wikipedia.orglibretexts.orgorganic-chemistry.org This process involves the reaction of 3-(furan-3-yl)pyruvic acid with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride, which selectively reduce the imine in the presence of the keto group. wikipedia.orgmasterorganicchemistry.com
Hydroarylation Reactions of Propenoic Acid Derivatives
Hydroarylation reactions offer a modern and atom-economical approach to forming the carbon-carbon bond between the furan (B31954) ring and the alanine side chain. These reactions typically involve the addition of a furan nucleus across the double bond of a dehydroalanine (B155165) derivative or a related propenoic acid.
While specific examples for the direct hydroarylation to form 3-(furan-3-yl)alanine precursors are not extensively documented in the provided results, the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes has been demonstrated using strong Brønsted acids like triflic acid (TfOH). nih.gov This suggests that a similar approach, reacting furan with a suitable propenoic acid derivative, could be a viable strategy.
A closely related and effective method is the Michael addition of a nucleophilic heterocycle to a dehydroalanine derivative. uminho.pt For instance, the addition of furan to N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester in the presence of a base like potassium carbonate provides a direct route to the protected furan-substituted alanine. uminho.pt This method is advantageous due to its mild reaction conditions and often high yields.
Mechanistic Studies of Racemic Transformations
The mechanisms underpinning these racemic syntheses have been the subject of considerable study, providing insights for reaction optimization and expansion.
In the Erlenmeyer-Plöchl synthesis , the reaction is initiated by the intramolecular condensation of an N-acylglycine in the presence of acetic anhydride to form a 5-oxazolone, also known as an azlactone. drugfuture.comyoutube.com This intermediate possesses acidic protons at the C-4 position, which can be deprotonated by a base (like acetate) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., furan-3-carbaldehyde) in a Perkin-type condensation. The resulting adduct is then typically hydrolyzed and reduced to furnish the final racemic amino acid. wikipedia.org
The mechanism of reductive amination involves two key steps. wikipedia.orglibretexts.orgmasterorganicchemistry.com First, the amine nucleophilically attacks the carbonyl group of the keto acid to form a hemiaminal intermediate. This is followed by the reversible loss of a water molecule to generate an imine. The second step is the reduction of this imine to the corresponding amine using a reducing agent. The choice of reducing agent is crucial; reagents like sodium cyanoborohydride are particularly effective as they are less reactive towards the starting ketone under the neutral or weakly acidic conditions that favor imine formation. wikipedia.org
Hydroarylation reactions in the presence of a superacid like TfOH are proposed to proceed through superelectrophilic activation. nih.gov NMR and DFT studies suggest that the propenoic acid derivative becomes O,C-diprotonated, forming a highly reactive electrophilic species. This species then undergoes a Friedel-Crafts-type reaction with the electron-rich furan ring to form the carbon-carbon bond. nih.gov
Enantioselective Synthesis of (R)-2-Amino-3-(furan-3-yl)propanoic Acid
Accessing the enantiomerically pure (R)-isomer of 2-amino-3-(furan-3-yl)propanoic acid requires strategies that can differentiate between the two enantiomers of a racemic precursor or create the desired stereocenter directly. Biocatalysis has emerged as a powerful tool for these transformations.
Biocatalytic Resolution and Asymmetric Biotransformations
Enzymes, with their inherent chirality and high selectivity, are ideal catalysts for the synthesis of enantiopure amino acids. Methods such as kinetic resolution and asymmetric reduction are commonly employed.
Kinetic resolution using enzymes is a widely adopted industrial method for producing enantiomerically pure amino acids. This strategy relies on an enzyme's ability to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
Acylase I (aminoacylase) is a key enzyme in this field. It catalyzes the enantioselective hydrolysis of N-acyl-L-amino acids. nih.gov For the production of this compound, a racemic mixture of N-acetyl-3-(furan-3-yl)alanine would be subjected to the action of Acylase I. The enzyme would selectively hydrolyze the N-acetyl group from the L-enantiomer, (S)-N-acetyl-3-(furan-3-yl)alanine, to yield the free L-amino acid and unreacted (R)-N-acetyl-3-(furan-3-yl)alanine. These two compounds, having different chemical properties, can then be separated. Subsequent chemical hydrolysis of the recovered (R)-N-acetyl-3-(furan-3-yl)alanine provides the desired (R)-amino acid. The broad substrate specificity of Acylase I makes it applicable to a wide range of unnatural amino acids. researchgate.neted.ac.uk The efficiency of this resolution can be very high, often yielding products with excellent enantiomeric excess. nih.gov
Table 1: Key Parameters for Acylase I-Mediated Resolution
| Parameter | Typical Condition/Observation | Reference |
|---|---|---|
| Enzyme Source | Porcine Kidney, Aspergillus fungus | nih.gov |
| Substrate | N-acyl-DL-amino acid | nih.gov |
| Selectivity | Hydrolyzes L-enantiomer | nih.gov |
| pH Optimum | ~7.0 - 8.0 | nih.govresearchgate.net |
| Temperature Optimum | 40 - 65 °C | nih.govresearchgate.net |
| Activators | Co²⁺ ions can enhance activity | nih.govresearchgate.net |
Baker's yeast (Saccharomyces cerevisiae) is another versatile biocatalyst used for asymmetric synthesis. acgpubs.org It contains a variety of reductases that can catalyze the enantioselective reduction of ketones. mdpi.comresearchgate.net In the context of synthesizing this compound, Baker's yeast could be used for the asymmetric reduction of a precursor like ethyl 2-oxo-3-(furan-3-yl)propanoate. Such reductions often proceed with high enantioselectivity, favoring the formation of one enantiomer of the corresponding α-hydroxy ester. nih.gov This chiral hydroxy ester can then be converted to the target amino acid through further chemical transformations, such as conversion of the hydroxyl group to an amino group with inversion of stereochemistry. The cofactor dependence and specific yeast strain can influence the stereochemical outcome and efficiency of the reduction. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(furan-3-yl)alanine |
| (S)-N-acetyl-3-(furan-3-yl)alanine |
| (R)-N-acetyl-3-(furan-3-yl)alanine |
| L-amino acid |
| N-acetyl-3-(furan-3-yl)alanine |
| furan-3-carbaldehyde |
| hippuric acid |
| N-acetylglycine |
| 3-(furan-3-yl)pyruvic acid |
| 3-(furan-2-yl)propenoic acid |
| N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester |
| ethyl 2-oxo-3-(furan-3-yl)propanoate |
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are powerful tools for asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers by temporarily attaching a chiral molecule to an achiral substrate.
The Evans' oxazolidinone auxiliaries are among the most reliable and widely used platforms for asymmetric alkylation. santiago-lab.com The synthesis of this compound via this method involves a well-defined sequence. First, a chiral oxazolidinone, often derived from valine or phenylalanine, is acylated with a propionyl group. santiago-lab.comnih.gov Deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates a stereochemically defined Z-enolate. santiago-lab.com
This enolate is then subjected to alkylation with an appropriate electrophile, such as 3-(bromomethyl)furan. The steric bulk of the auxiliary directs the incoming electrophile to the opposite face of the enolate, leading to the formation of the desired diastereomer with high selectivity. Finally, the chiral auxiliary is cleaved, typically under mild hydrolytic conditions (e.g., lithium hydroxide/hydrogen peroxide), to reveal the enantiomerically enriched carboxylic acid. santiago-lab.com
General Steps in Evans' Asymmetric Alkylation:
Acylation: The chiral oxazolidinone is N-acylated.
Enolate Formation: Treatment with a strong base generates a Z-enolate.
Alkylation: The enolate reacts with a furan-containing electrophile (e.g., 3-(bromomethyl)furan).
Auxiliary Cleavage: The auxiliary is removed to yield the chiral propanoic acid derivative.
Diastereoselective Michael additions provide another robust route to chiral propanoic acid derivatives. In this approach, a chiral ligand coordinates to a metal center, creating a chiral environment that directs the addition of a nucleophile to a Michael acceptor. For the synthesis of a furan-substituted scaffold, a common strategy involves the addition of a nucleophile to a furan-containing α,β-unsaturated ester or amide.
Alternatively, an intramolecular aza-Michael reaction can be employed where a chiral substrate undergoes cyclization. nih.gov For instance, a substrate containing both a Cbz-protected amine and an enone moiety can be induced to cyclize with high diastereoselectivity using either a Pd(II) complex or a strong Brønsted acid catalyst, yielding cis or trans isomers selectively. nih.gov This principle can be extended to intermolecular reactions where a chiral metal complex catalyzes the conjugate addition of a nitrogen or carbon nucleophile to a substrate like 3-(furan-3-yl)propenoate, controlling the stereochemistry at the α- and β-positions.
Organocatalytic Approaches to Chiral Furan-Substituted Propanoic Acid Scaffolds
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. rsc.org Small chiral organic molecules can effectively catalyze a wide range of transformations with high stereoselectivity. rsc.orgresearchgate.net
The asymmetric Michael addition is a cornerstone of organocatalysis for C-C bond formation. rsc.orgmdpi.com This strategy can be applied to synthesize chiral furan-substituted scaffolds by reacting a nucleophile, such as an aldehyde or a ketone, with a nitroalkene or an enone bearing a furan substituent. Chiral amines, such as proline and its derivatives, or bifunctional catalysts like squaramides and thioureas, are commonly used. researchgate.netnih.gov These catalysts activate the substrates through the formation of transient iminium or enamine intermediates, or through hydrogen bonding, to create a sterically defined environment for the addition. This approach consistently delivers products with high yields and excellent stereoselectivities. rsc.org For example, the organocatalytic Michael addition of aldehydes to 2-furanones has been shown to produce highly functionalized chiral γ-lactones with good yields and high diastereomeric ratios and enantiomeric excesses. rsc.org
| Catalyst Type | Substrates | Typical Outcome |
| Chiral Phosphoric Acid | Benzofuran-derived azadienes and 3-substituted indoles | Up to 98% yield, up to 99:1 er researchgate.net |
| Dipeptide (e.g., Phe-β-Ala) | Isobutyraldehyde and N-phenylmaleimide | Good yield and selectivity mdpi.com |
| Chiral Squaramide | β-dicarbonyl compounds and nitroolefins | High chiral induction nih.gov |
Kinetic resolution is an effective method for separating a racemic mixture of a chiral compound. researchgate.net This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive enantiomer in high enantiomeric purity. researchgate.net The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting and slow-reacting enantiomers.
For furan-substituted propanoic acids, a racemic mixture could be resolved through enantioselective esterification catalyzed by a chiral acyl-transfer agent. mdpi.com For instance, racemic 2-aryl-2-fluoropropanoic acids have been successfully resolved using (+)-benzotetramisole (BTM) as a catalyst, affording the optically active acids and corresponding esters with good to high enantiomeric excesses. mdpi.com Similarly, gold-catalyzed cycloadditions have been employed in highly efficient kinetic resolutions of furan-containing precursors, achieving remarkable selectivity factors (s up to 747), demonstrating the potential for isolating specific enantiomers with very high purity. nih.govrsc.org
| Method | Substrate Type | Catalyst System | Selectivity Factor (s) |
| Gold-Catalyzed Cycloaddition | 1-(1-alkynyl)-cyclopropyl ketones | Chiral Gold Complex | Up to 747 rsc.org |
| Asymmetric Esterification | Racemic 2-aryl-2-fluoropropanoic acids | (+)-Benzotetramisole (BTM) | 5.6 - 32.5 mdpi.com |
Photoredox and Visible-Light-Catalyzed Strategies for Unnatural Amino Acid Derivatives
The advent of photoredox catalysis has revolutionized the synthesis of complex organic molecules, including unnatural amino acids. chemrxiv.org These methods often proceed under mild conditions and exhibit high functional group tolerance. princeton.edu Visible-light-mediated strategies, in particular, offer a greener and more sustainable alternative to traditional synthetic protocols. rsc.org
Recent research has demonstrated the power of metallaphotoredox catalysis for the synthesis of a diverse array of optically pure unnatural amino acids. princeton.eduacs.org One prominent strategy involves the cross-electrophile coupling of a bromoalkyl intermediate, derived from a natural amino acid like serine, with various aryl or heteroaryl halides. acs.org This approach could be adapted for the synthesis of this compound. The proposed synthetic pathway would involve the coupling of a protected (R)-2-amino-3-bromopropanoic acid derivative with a suitable furan-3-yl metallic or organometallic reagent under photoredox conditions.
A plausible mechanism for such a transformation, inspired by related literature, would involve the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. researchgate.net The excited photocatalyst would then engage in a single-electron transfer (SET) process to generate a reactive radical intermediate from the protected bromo-amino acid. This radical would then couple with the furan-3-yl partner, facilitated by a co-catalyst (e.g., a nickel complex), to furnish the desired product. princeton.eduacs.org
Key parameters for optimizing such a reaction would include the choice of photocatalyst, nickel co-catalyst, solvent, and additives. The table below summarizes typical conditions for related photoredox-catalyzed amino acid syntheses.
| Parameter | Typical Value/Reagent |
| Photocatalyst | Ir(ppy)2(dtbbpy)PF6, Ru(bpy)3Cl2 |
| Co-catalyst | NiCl2·glyme |
| Ligand | dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) |
| Reductant | Hantzsch ester or an amine |
| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN) |
| Light Source | Blue LEDs |
| Temperature | Room Temperature |
Another innovative approach involves the direct C-H functionalization of furan with a protected dehydroalanine derivative under photoredox conditions. This strategy would obviate the need for pre-functionalized starting materials, thereby increasing the atom economy of the process. While direct application to furan-3-yl amino acids is still an emerging area, the principles have been established for other heterocyclic systems. chemrxiv.org
Continuous Flow Methodologies for Scalable Synthesis of Furan-Amino Acids
Continuous flow chemistry has emerged as a powerful technology for the scalable and safe synthesis of fine chemicals and active pharmaceutical ingredients. mdpi.com The advantages of flow chemistry, such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates in situ, are particularly relevant for the synthesis of complex molecules like furan-amino acids. mdpi.comrsc.org
The synthesis of this compound can be envisioned in a multi-step continuous flow process. A potential route could involve the continuous generation of a key intermediate, such as 3-bromofuran, followed by a downstream coupling reaction with a protected glycine (B1666218) enolate equivalent. Alternatively, a continuous flow adaptation of the aforementioned photoredox-catalyzed coupling could be developed. acs.org
A hypothetical continuous flow setup for the synthesis of a furan-amino acid derivative might consist of several interconnected modules. The first module could be a packed-bed reactor for the generation of a reactive furan species. This stream would then be mixed with a solution of the amino acid precursor in a microreactor, where the key bond-forming reaction occurs. Subsequent in-line purification modules, such as liquid-liquid extractors or scavenger columns, could be integrated to isolate the desired product without the need for traditional batch workups. nih.gov
The table below outlines key parameters that would need to be optimized for a continuous flow synthesis of a furan-amino acid.
| Parameter | Typical Range/Value |
| Reactor Type | Packed-bed, Microreactor, Coil Reactor |
| Flow Rate | 0.1 - 10 mL/min |
| Residence Time | 1 - 60 minutes |
| Temperature | 25 - 150 °C |
| Pressure | 1 - 10 bar |
| Reagent Concentration | 0.1 - 1.0 M |
The integration of photoredox catalysis within a continuous flow system offers a particularly attractive synergy. The use of transparent tubing or specialized photoreactors allows for efficient irradiation of the reaction mixture, while the precise control of residence time can maximize product yield and minimize the formation of byproducts. This combined approach has the potential to enable the safe, efficient, and scalable production of this compound and other valuable unnatural amino acids. acs.org
Chemical Transformations and Derivatization of R 2 Amino 3 Furan 3 Yl Propanoic Acid
Furan (B31954) Ring Functionalization and Derivatization
The furan ring provides a unique platform for introducing further chemical diversity into the molecule. As an electron-rich aromatic system, it is amenable to various substitution reactions.
The furan heterocycle can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of substitution is dictated by the electronic nature of the ring and the directing effects of existing substituents. For a 3-substituted furan, electrophilic attack is generally favored at the C2 or C5 positions, which are most activated by the ring oxygen.
A powerful method for regioselective functionalization is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the furan ring and an aryl or vinyl group. For example, in the synthesis of complex analogs, a bromo-substituted furan can be coupled with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base to introduce a new aryl substituent onto the furan ring. nih.gov This strategy is highly valuable for building molecular complexity and exploring structure-activity relationships. nih.gov
The stability and reactivity of the furan ring are highly dependent on its substituents. The furan moiety can be susceptible to oxidative metabolism, a process that is influenced by the substitution pattern. Furan ring oxidation can generate reactive electrophilic intermediates, such as an epoxide or a cis-enedione. nih.gov Increased substitution on the furan ring tends to favor the formation of an epoxide intermediate during metabolism. nih.gov
Substituents also exert significant electronic effects that modulate the ring's reactivity. Electron-donating groups enhance the nucleophilicity of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. mdpi.com In the context of drug design, substituents placed on an aryl group that is itself attached to the furan can fine-tune the biological activity of the entire molecule by altering its electronic and steric profile, which in turn affects its interaction with biological targets. nih.gov
Synthesis of Heteroatomic Bioisosteres and Analogs
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve potency, selectivity, or metabolic properties of a lead compound. This involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties.
One common bioisosteric replacement for a furan ring is a thiophene (B33073) ring. The synthesis of (R)-2-Amino-3-(thiophen-2-yl)propanoic acid creates an analog where the oxygen heteroatom is replaced by sulfur, which can lead to distinct biological activities due to altered electronic and steric properties.
A more sophisticated example involves the replacement of a larger functional group with a stable heterocycle. In the development of NMDA receptor agonists, a triazole ring has been successfully used as a bioisostere for an amide linkage. frontiersin.org The synthesis of such an analog can start from an N-Boc protected serine derivative. The hydroxyl group is first converted into a good leaving group, for example by mesylation. Subsequent reaction with sodium azide (B81097) introduces the azide functionality. The final step is a copper-catalyzed azide-alkyne Huisgen cycloaddition ("click chemistry") with a suitable alkyne, which forms the stable 1,2,3-triazole ring. frontiersin.org This approach demonstrates the creation of novel chemical scaffolds with potentially improved pharmacological profiles. frontiersin.org
Thiophene and Thiazole (B1198619) Analogs of Furan-Propanoic Acids
The bioisosteric replacement of the furan ring in amino acids with thiophene or thiazole heterocycles is a common strategy to modulate electronic properties, metabolic stability, and biological interactions. The synthesis of these analogs often involves well-established chemical reactions tailored for heterocyclic chemistry.
Thiophene Analogs: The synthesis of thiophene-containing amino acids can be achieved through various methods, with the Gewald synthesis being a prominent route for creating 2-aminothiophenes. This reaction typically involves the base-catalyzed condensation of a ketone with an activated nitrile and elemental sulfur. thieme-connect.com For instance, a multicomponent Gewald synthesis can produce 2-aminothiophene carboxylic acids from reagents like methyl 2-siloxycyclopropane-carboxylates, alkyl cyanoacetates, and sulfur. thieme-connect.com Another approach involves synthesizing α-aminophosphonic acids with a thiophene ring via a catalyst-free reaction under microwave irradiation, combining an aminophenol, a thiophene carboxaldehyde, and phosphorous acid. nih.gov Replacing the furan ring with a thiophene enhances sulfur-mediated interactions due to the electron-rich nature of the thiophene aromatic system.
Thiazole Analogs: Thiazole-containing amino acids are valuable scaffolds in medicinal chemistry. researchgate.net A primary method for their synthesis is the Hantzsch thiazole synthesis, which involves the condensation of α-halocarbonyl compounds with thioamides. researchgate.netacs.org For example, chiral thiazolyl amino acid building blocks have been synthesized from Fmoc-protected asparagine by first converting the amide to a thioamide using Lawesson's reagent, followed by cyclocondensation with bromopyruvic acid. acs.org Another classical method is the Cook-Heilbron synthesis, which forms 5-aminothiazoles by reacting α-aminonitriles with agents like carbon disulfide under mild conditions. wikipedia.org These synthetic strategies allow for the creation of a diverse range of thiazole-based amino acids for various research applications, including the development of peptidomimetics. nih.govnih.gov
| Heterocycle | Synthetic Method | Key Reactants | Reference |
|---|---|---|---|
| Thiophene | Gewald Synthesis | α-Methylene ketone, activated nitrile, elemental sulfur | thieme-connect.com |
| Thiophene | Fiesselmann Synthesis | Thioglycolic acid derivatives, β-keto esters | |
| Thiophene | Paal Synthesis | 1,4-Dicarbonyl compound, sulfur source (e.g., P₄S₁₀) | |
| Thiazole | Hantzsch Synthesis | α-Halocarbonyl compound, thioamide | researchgate.netacs.org |
| Thiazole | Cook-Heilbron Synthesis | α-Aminonitrile, carbon disulfide (or dithioacid) | wikipedia.org |
Triazole-Containing Derivatives as Conformational Probes
The 1,2,3-triazole ring is frequently used as a stable and hydrolysis-resistant replacement for the amide bond in peptides. nih.govnih.gov This modification is valuable for creating peptidomimetics and for use as a conformational probe to investigate ligand-protein binding interactions. nih.gov
The synthesis of triazole-containing amino acids is most commonly achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov In a typical synthetic route, a protected amino acid like L-serine is converted into an azide intermediate. nih.gov This azide can then be reacted with a variety of terminal alkynes to generate 1,4-disubstituted 1,2,3-triazole amino acids. nih.gov This modular approach allows for the creation of a panel of derivatives with different substituents on the triazole ring, which can be used to explore the steric and electronic requirements of a biological target's binding pocket. nih.gov
For example, novel triazole amino acids were synthesized to probe the binding interactions of the neutral amino acid transporter SN1. nih.gov The triazole was introduced as a potential hydrogen-bond acceptor to mimic the function of the side-chain amide in glutamine. nih.gov While these specific compounds showed limited activity, the synthetic strategy provides a powerful tool for creating molecular probes to map out binding site properties. nih.govnih.gov The triazole moiety can also be used to modify amino acid side chains to enhance stability or to macrocyclize peptides, thereby regulating their biological activity. nih.gov
| Application | Description | Synthetic Approach | Reference |
|---|---|---|---|
| Conformational Probes | Investigating ligand-protein binding by testing hypotheses about hydrogen bonding and steric fit. | CuAAC reaction between an azido-amino acid and various terminal alkynes. | nih.gov |
| Peptide Bond Mimics | Replacing hydrolytically labile amide bonds with stable triazole rings to create protease-resistant peptidomimetics. | CuAAC combined with solid-phase peptide synthesis (SPPS). | nih.gov |
| Protein Folding Studies | Using triazole-based compounds that can mimic β-turn structures to study protein folding dynamics. | Convergent synthesis to create triazole backbones that induce specific conformations. | nih.gov |
| Radiolabeling | Introducing a triazole ring that can act as a ligand to chelate radiometals for imaging applications. | CuAAC to conjugate a peptide with a metal-chelating complex. | nih.gov |
Conjugation and Labeling Strategies for Research Applications
Attaching functional tags, such as fluorescent dyes or affinity labels, to (R)-2-amino-3-(furan-3-yl)propanoic acid and its derivatives is essential for studying their biological roles. These strategies enable the visualization, tracking, and selective isolation of molecules in complex biological systems.
Fluorescent Labeling Techniques for Investigating Molecular Systems
Fluorescent labeling is a highly sensitive technique used to study receptor-ligand binding, enzyme activity, and molecular transport. bio-itworld.com Amino acids and peptides can be labeled with a variety of fluorescent dyes (fluorophores). wikipedia.org
Common strategies for fluorescent labeling include:
N-Terminal Labeling: The fluorescent dye is conjugated to the N-terminal amine of the amino acid or a peptide chain, often during solid-phase peptide synthesis. bio-itworld.com This is a preferred method as it typically does not interfere with the biological activity associated with the amino acid side chain. bio-itworld.com
Side-Chain Labeling: A pre-functionalized amino acid containing a reactive group on its side chain (e.g., Fmoc-Lys-OH) is incorporated into a peptide, allowing for the specific attachment of a fluorescent tag. bio-itworld.com
Using Fluorescent Amino Acids: Unnatural amino acids that are intrinsically fluorescent can be directly incorporated into peptides, minimizing structural perturbation.
Several classes of fluorescent dyes are commonly used. bio-itworld.comacs.org For example, nitrobenzoxadiazole (NBD) derivatives like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) react readily with the amino group of amino acids under mild conditions to yield highly fluorescent products suitable for in-vivo imaging. acs.orgnih.gov Other popular dyes include fluorescein (B123965) isothiocyanate (FITC) and 5-carboxyfluorescein (B1664652) succinimidyl ester (CFSE). acs.org
| Dye | Reactive Form | Target Functional Group | Typical Reaction pH | Reference |
|---|---|---|---|---|
| Nitrobenzoxadiazole (NBD) | NBD-Cl | Primary Amines | 9–10 (Borate Buffer) | acs.orgnih.gov |
| Fluorescein | FITC | Primary Amines | ~8.3 (Carbonate Buffer) | acs.org |
| Carboxyfluorescein | CFSE | Primary Amines | 7–9 (Amine-free Buffer) | acs.org |
| Rhodamine | Rhodamine Isothiocyanate | Amines | Not specified | sigmaaldrich.com |
Bioorthogonal Chemical Reactions (e.g., Click Chemistry) for Selective Tagging
Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biological processes. nih.govresearchgate.net These reactions provide a powerful tool for selectively tagging biomolecules with probes for imaging or enrichment. nih.gov The strategy involves a two-step process: first, a bioorthogonal functional group (a "chemical handle") is introduced into the target molecule, for instance, by incorporating an unnatural amino acid. nih.gov Second, a probe carrying a complementary functional group is added, which reacts specifically with the handle. nih.gov
Key bioorthogonal reactions include:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known "click" reaction, forming a stable triazole linkage between an azide and a terminal alkyne. nih.gov It is highly efficient but the copper catalyst's cytotoxicity can be a limitation for in-vivo studies. bachem.com An amino acid can be synthesized with a side chain containing either an azide or an alkyne group, such as DL-Propargylglycine. medchemexpress.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic copper catalyst, SPAAC uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts rapidly with an azide. researchgate.netbachem.comnih.gov This has made it a preferred method for live-cell imaging. bachem.com
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation: This is one of the fastest bioorthogonal reactions, occurring between a tetrazine and a strained alkene (like trans-cyclooctene, TCO). nih.govnih.gov The reaction is very rapid and produces only nitrogen gas as a byproduct. nih.gov
These methods allow for the precise attachment of various tags, including fluorescent dyes and affinity tags like biotin, to amino acids and proteins in complex biological mixtures. nih.govbachem.com
| Reaction | Reactant 1 | Reactant 2 | Key Features | Reference |
|---|---|---|---|---|
| CuAAC (Click Chemistry) | Terminal Alkyne | Azide | High efficiency; requires Cu(I) catalyst. | nih.govnih.gov |
| SPAAC | Strained Cyclooctyne (e.g., DBCO, BCN) | Azide | Copper-free; suitable for live-cell applications. | researchgate.netbachem.comnih.gov |
| IEDDA Ligation | Tetrazine | Strained Alkene (e.g., TCO) | Extremely fast reaction kinetics; no catalyst needed. | nih.govnih.gov |
Applications As a Chiral Building Block in Complex Molecular Architectures
Construction of Peptidomimetics and Conformationally Constrained Peptides
The introduction of unnatural amino acids is a cornerstone strategy in the design of peptidomimetics to enhance properties such as stability, potency, and receptor selectivity. sigmaaldrich.com The rigid, planar structure of the furan (B31954) ring in (R)-2-Amino-3-(furan-3-yl)propanoic acid serves as a potent tool for imposing conformational constraints on peptide backbones. nih.gov
This compound is a known constituent of several naturally occurring cyclic peptides, which underscores its significance in the formation of macrocyclic structures. nih.gov These natural products are typically synthesized by non-ribosomal peptide synthetases (NRPS). nih.govresearchgate.net For instance, the marine-sponge-derived fungus Stachylidium sp. produces the N-methylated cyclic tetrapeptides endolides A and B, both of which feature the 3-(3-furyl)alanine residue. nih.gov Similarly, the cyclic heptapeptide (B1575542) mycotoxin, rhizonin A, contains N-methyl-3-(3-furyl)alanine as a key structural component. nih.govresearchgate.net
The incorporation of this amino acid into a peptide chain provides a bulky side group that can influence the torsional angles of the peptide backbone, pre-organizing the linear precursor for efficient cyclization. While direct evidence for its use in synthetic spirocyclic peptide scaffolds is not prominent in the literature, the general use of unnatural amino acids to create spirocyclic systems for achieving novel three-dimensional topologies is a recognized strategy in medicinal chemistry. enamine.net
Table 1: Naturally Occurring Cyclic Peptides Containing 3-(3-Furyl)alanine
| Natural Product | Producing Organism | Peptide Class |
|---|---|---|
| Endolides A & B | Stachylidium sp. (fungus) | Cyclic Tetrapeptides |
| Rhizonin A | Burkholderia endofungorum | Cyclic Heptapeptide |
| Bingchamide B | Streptomyces sp. | Cyclic Peptide |
This table is generated based on data from references nih.gov, researchgate.net, nih.gov.
Synthesis of Complex Heterocyclic Compounds and Diverse Scaffolds
The furan ring is not merely a passive structural element; it is a reactive handle that can be chemically transformed to build even more complex heterocyclic systems.
The furan moiety within a furan-amino acid can serve as a diene in cycloaddition reactions, a well-established method for forming new rings (annulation). Research has shown that the furan ring of a furylalanine residue can undergo oxidation to an activated dialdehyde (B1249045) intermediate. This intermediate can then be attacked by a nucleophilic side chain from another amino acid in the peptide, such as lysine, to forge a new pyrrole (B145914) ring, effectively creating a cyclized peptide with a newly formed heterocyclic linkage. nih.gov
Furthermore, the furan ring is a competent partner in Diels-Alder reactions. A molecular probe containing a maleimide (B117702) group (a dienophile) has been developed to react specifically with furan-containing compounds via a [4+2] cycloaddition. beilstein-journals.org This reaction, tested successfully on 3-furoic acid, demonstrates that the furan-3-yl group of the amino acid can be used as a synthon to construct complex, polycyclic scaffolds through pericyclic reactions. beilstein-journals.org
Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular diversity from simple starting materials in a single step, making them ideal for creating chemical libraries for drug screening. A bio-inspired MCR named the Furan-Thiol-Amine (FuTine) reaction has been developed, which combines a furan, a thiol, and an amine to produce highly substituted and stable pyrrole heterocycles. researchgate.net Although demonstrated with the furan-2-yl isomer, this reaction highlights the utility of furan-containing amino acids as one of the key components in MCRs. researchgate.net Such strategies allow for the modular assembly of complex molecules, where the amino acid serves as a chiral scaffold upon which new heterocyclic systems are built, enabling the generation of large libraries of diverse compounds for biological evaluation. researchgate.netamazonaws.comnanomaterchem.com
Development of Enzymatic Probes and Substrates for Biochemical Studies
Understanding biological pathways and enzyme mechanisms often relies on the use of specialized chemical tools. This compound and its derivatives can serve as valuable probes and substrates for these investigations.
Isotope labeling studies have been conducted to unravel the biosynthetic origins of 3-(3-furyl)alanine in the cyclic peptides produced by Stachylidium sp. nih.gov In these experiments, isotopically enriched precursors were fed to the organism, and their incorporation into the final natural product was tracked. This work revealed that the amino acid is derived from an intermediate in the shikimate pathway, demonstrating the use of modified versions of the amino acid as substrates to probe a complex biochemical pathway. nih.gov
Additionally, the furan ring itself can act as a reactive handle for detection. A maleimide-based chemical probe was designed to covalently attach to furan-containing natural products, including those produced by Streptomyces bacteria. beilstein-journals.org This probe, which facilitates detection via a UV and mass tag, illustrates how the furan moiety can be targeted for the development of probes to identify and isolate furan-containing metabolites from complex biological mixtures. beilstein-journals.org While many enzymes are highly specific, some, such as certain dehydrogenases and transaminases, are known to accept non-natural substrates, opening the possibility for using this compound to study enzyme active sites and reaction mechanisms. nih.govresearchgate.net
Investigations as Substrates for Phenylalanine Ammonia-Lyase (PAL) and Other Enzymes
There is no available research in the surveyed literature that investigates this compound as a substrate for Phenylalanine Ammonia-Lyase (PAL) or other enzymes. Studies on related compounds, such as 2-amino-3-(5-phenylfuran-2-yl)propionic acids, have shown them to be novel substrates for PAL, but this has not been extended to the furan-3-yl isomer. researchgate.net
Substrate Engineering for Probing Enzyme Mechanism and Specificity
Due to the lack of studies on its interaction with enzymes like PAL, there is no information available on the use of this compound in substrate engineering to probe enzyme mechanisms or specificity. Enzyme engineering studies often utilize a variety of non-canonical amino acids to understand and modify enzyme function. nih.gov
Role in Advanced Biochemical and Biophysical Investigations
Genetic Code Expansion for Site-Specific Protein Modification
Genetic code expansion is a powerful technique in synthetic biology that allows for the incorporation of non-canonical amino acids (ncAAs) into proteins at specific sites. nih.gov This process enables the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, thereby expanding their functional potential. nih.gov While direct evidence for the use of the furan-3-yl isomer is limited in available literature, the principles are well-established using closely related furan-2-yl analogs and other ncAAs. iris-biotech.de
The cornerstone of genetic code expansion is the "orthogonal pair," consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.gov This pair must be engineered to work independently of the host cell's own translational machinery. nih.govnih.gov The orthogonal aaRS is evolved to specifically recognize and charge the desired ncAA—in this case, a furan-containing amino acid—onto the orthogonal tRNA. nih.gov This tRNA has its anticodon modified to recognize a "blank" codon, typically the amber stop codon (UAG), which does not code for any of the 20 canonical amino acids. nih.gov
The development of these pairs is a significant challenge, requiring the synthetase to be highly specific for the unnatural amino acid and not cross-react with endogenous amino acids, while the orthogonal tRNA must not be recognized by any of the host's native synthetases. nih.gov Success has been demonstrated with numerous ncAAs by evolving aaRS variants, often from different domains of life (e.g., archaeal synthetases used in E. coli or mammalian cells), to create a functional and exclusive pair. oregonstate.eduresearchgate.net
Once a functional orthogonal pair is established, it can be introduced into a host organism along with a gene of interest that has been mutated to include an amber (UAG) codon at a specific site. nih.gov When the cell is supplied with the ncAA, the orthogonal pair hijacks the translational machinery at that specific codon, inserting the furan-containing amino acid into the growing polypeptide chain. nih.govnih.gov
Design of Chemical Probes for Molecular Recognition Studies
The structural and electronic properties of the furan (B31954) ring make (R)-2-Amino-3-(furan-3-yl)propanoic acid and its analogs excellent scaffolds for designing chemical probes to investigate molecular interactions.
Derivatives of furan-containing amino acids have been instrumental in exploring ligand-receptor interactions, particularly in neuroscience. Research has focused on designing analogs of (R)-2-Amino-3-(furan-2-yl)propanoic acid to act as agonists at the glycine (B1666218) binding site of N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov These receptors are crucial for synaptic plasticity, learning, and memory, and their dysfunction is implicated in numerous neurological disorders. nih.gov
By systematically modifying the core structure, researchers have developed potent and subtype-selective NMDA receptor agonists. For example, a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs were synthesized and shown to have varying potencies and efficacies across different NMDA receptor subtypes (GluN1/2A-D). nih.gov In a related study, the furan ring was replaced with a triazole ring, demonstrating that the triazole can function as a bioisostere for the amide-furan structure, yielding another class of selective NMDA receptor agonists. nih.gov These studies provide deep insights into the agonist binding mechanisms at the GluN1 subunit and open new avenues for designing subtype-selective therapeutic agents. nih.govnih.gov
Table 1: Activity of Furan-Amino Acid Analogs on NMDA Receptor Subtypes This table is representative of research on related furan-containing compounds, illustrating the principle of using such analogs for ligand-receptor studies.
| Compound Derivative | Target Receptor Subtype | Observed Activity | Reference |
|---|---|---|---|
| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analog 8p | GluN1/2C | Potent partial agonist (EC50 = 0.074 µM) | nih.gov |
| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analog 8p | GluN1/2A, GluN1/2B, GluN1/2D | Virtually no agonist activity | nih.gov |
| (R)-2-amino-3-triazolpropanoic acid analog 13g | GluN1/2C and GluN1/2D | Full agonist | nih.gov |
| (R)-2-amino-3-triazolpropanoic acid analog 13i | GluN1/2C and GluN1/2D | Partial agonist | nih.gov |
As a derivative of alanine (B10760859), this compound can act as a mimic of natural amino acids. medchemexpress.com This mimicry allows it to be recognized by enzymes and receptors involved in various metabolic and signaling pathways. Its structural similarity to neurotransmitters or their precursors suggests it could influence neurotransmitter synthesis and potentially modulate glutamate (B1630785) receptor activity, which is vital for synaptic transmission. By introducing the furan heterocycle, which is distinct from the side chains of canonical amino acids, researchers can probe the steric and electronic requirements of enzyme active sites and receptor binding pockets. This approach helps in mapping biochemical pathways and understanding the specificity of biological interactions.
Contributions to the Design of Compounds for Neurological and Antimicrobial Research (Synthetic and Mechanistic Perspectives)
The furan scaffold is a key element in the synthetic design of new molecules for both neurological and antimicrobial research.
From a neurological perspective, the furan ring in compounds like (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid is a critical pharmacophore for interacting with the NMDA receptor. nih.gov Synthetic strategies focus on creating libraries of these derivatives to fine-tune their activity, selectivity, and efficacy. Mechanistic studies, including molecular dynamics simulations, have explored how the furan ring and its bioisosteres (like the triazole ring) orient within the receptor's binding pocket to function as agonists. nih.gov These insights guide the rational design of new central nervous system agents.
From an antimicrobial standpoint, derivatives of 3-(furan-2-yl)propanoic acid have demonstrated significant activity against various pathogens. nih.govmdpi.com A study showed that hydroarylation of 3-(furan-2-yl)propenoic acids yielded compounds with good antimicrobial activity against the yeast-like fungus Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus. nih.govmdpi.com The mechanism involves the furan scaffold as a core structure, with modifications to the propanoic acid chain influencing potency. nih.govmdpi.com These findings highlight the potential of the furan-propanoic acid backbone as a versatile starting point for developing new classes of antimicrobial agents to combat drug-resistant pathogens. mdpi.commdpi.com
Table 2: Antimicrobial Activity of Furan-Propanoic Acid Derivatives This table is based on findings for 3-aryl-3-(furan-2-yl)propanoic acid derivatives, demonstrating the antimicrobial potential of the furan-propanoic acid scaffold.
| Pathogen | Activity of Furan-Propanoic Acid Derivatives | Reference |
|---|---|---|
| Candida albicans | Good antimicrobial activity at 64 µg/mL | nih.govmdpi.com |
| Escherichia coli | Suppression observed | nih.govmdpi.com |
| Staphylococcus aureus | Suppression observed | nih.govmdpi.com |
Scaffold Design for Ligands Targeting Neurological Receptors (e.g., NMDA Receptor Glycine Site Agonists)
The N-methyl-D-aspartate (NMDA) receptor, a crucial component in synaptic plasticity and memory function, possesses a glycine co-agonist binding site on its GluN1 subunit. This site has been a key target for the development of therapeutic agents for various neurological disorders. The this compound scaffold has been instrumental in the design of potent and subtype-selective agonists for this site.
Researchers have developed a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives that exhibit significant variability in their activity across different NMDA receptor subtypes (GluN1/2A-D). zsmu.edu.uatandfonline.comijabbr.com This highlights the potential of the furan-containing amino acid core in creating ligands with specific pharmacological profiles. For instance, certain derivatives have been identified as functionally selective agonists for the GluN1/2C subtype, with potencies in the nanomolar range. tandfonline.com
Further innovation has led to the development of (R)-2-amino-3-triazolpropanoic acid analogues, where the triazole ring acts as a bioisostere for the amide group. zsmu.edu.uatandfonline.com This modification has resulted in glycine site agonists with varied activity among NMDA receptor subtypes. zsmu.edu.uatandfonline.com Molecular dynamics simulations have been employed to understand the binding modes of these analogues and the mechanism by which the triazole ring can mimic the amide linkage, offering new avenues for the rational design of glycine site agonists. zsmu.edu.uatandfonline.com
One notable derivative, (R)-2-amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-carboxamido)propanoic acid (UCM-F-8d), has been identified as a partial agonist at GluN1/2A and GluN1/2C receptors. tandfonline.commdpi.com In contrast, (R)-2-amino-3-(4-(2-ethylphenyl)-1H-indole-2-carboxamido)propanoic acid (AICP), another related compound, acts as a high-potency agonist with a maximal response similar to glycine. mdpi.com The development of a scalable and cost-effective synthetic route for AICP has been a significant step towards its potential clinical application. mdpi.com
The following table summarizes the activity of some derivatives at different NMDA receptor subtypes.
| Compound | Target Receptor Subtype(s) | Activity | Potency |
| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives | GluN1/2A-D | Varies | Nanomolar range for some |
| UCM-F-8d | GluN1/2A, GluN1/2C | Partial Agonist | High |
| AICP | GluN1 | Full Agonist | High (low nanomolar) |
| (R)-2-amino-3-triazolpropanoic acid derivatives (e.g., 13g, 13i) | GluN1/2C, GluN1/2D | Full and Partial Agonists | 3- to 7-fold preference for GluN1/2C-D over GluN1/2A-B |
Synthetic Strategies for Antimicrobial Scaffolds and Inhibitors
The furan nucleus is a well-established pharmacophore in medicinal chemistry, present in numerous antibacterial and antifungal agents. researchgate.net The this compound scaffold, therefore, represents a promising starting point for the development of novel antimicrobial compounds. While direct studies on this specific compound are limited, research on structurally related furan-containing propanoic acid derivatives provides valuable insights into potential synthetic strategies and antimicrobial activity.
A novel method for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been developed through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their esters. mdpi.comnih.gov This reaction is carried out under superelectrophilic activation conditions using triflic acid (TfOH). mdpi.comnih.gov The resulting compounds have demonstrated significant antimicrobial activity. mdpi.comnih.gov
For example, these 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good activity against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.comnih.gov They also exhibit inhibitory effects against Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov The minimum inhibitory concentration (MIC) for most of these compounds against S. aureus was found to be 128 µg/mL. mdpi.com
The synthesis of these antimicrobial scaffolds typically involves a few key steps. Initially, 3-(furan-2-yl)propenoic acids are synthesized by the condensation of furan-2-carbaldehydes with malonic acid. mdpi.com Subsequently, these propenoic acids or their esters are reacted with various arenes in the presence of a strong acid like TfOH to yield the final 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com
The antimicrobial activity of these furan derivatives underscores the potential of the furan-propanoic acid scaffold in developing new anti-infective agents. The general biological activity of furan-containing compounds further supports the exploration of this compound as a lead structure for novel antimicrobial drugs. ijabbr.com
The table below summarizes the antimicrobial activity of some related furan-containing compounds.
| Compound Class | Target Organism(s) | Activity/Concentration |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Good activity at 64 µg/mL |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | Inhibitory activity |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | MIC of 128 µg/mL for most compounds |
| 2,4-disubstituted furan derivatives | Escherichia coli, Proteus vulgaris | Superior antibacterial activity |
| ARY furan derivative | Escherichia coli, Staphylococcus aureus | Significant action |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | Antibacterial activity |
Advanced Characterization and Computational Studies of R 2 Amino 3 Furan 3 Yl Propanoic Acid Derivatives
Spectroscopic Methods for Structure Elucidation and Purity Assessment
Spectroscopic techniques are indispensable tools in the structural analysis and purity verification of novel chemical entities. For furan-containing amino acids, these methods provide critical insights into the molecular framework and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)
¹H NMR spectroscopy would be utilized to identify the protons in the molecule. The protons on the furan (B31954) ring would appear in the aromatic region of the spectrum, with their chemical shifts and coupling constants being indicative of the 3-substitution pattern. The protons of the alanine (B10760859) moiety, specifically the α-hydrogen and the β-protons, would resonate in the aliphatic region, with their multiplicities providing information about their connectivity.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would show distinct signals for the carboxylic acid carbon, the α-carbon, the β-carbon, and the four carbons of the furan ring. The chemical shifts of the furan carbons are particularly informative for confirming the substitution pattern.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) , are powerful tools for establishing connectivity within the molecule. nih.govresearchgate.net A COSY spectrum would reveal correlations between adjacent protons, for instance, between the α-hydrogen and the β-protons, and among the protons on the furan ring. nih.gov An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing unambiguous assignment of both ¹H and ¹³C signals. nih.govresearchgate.net These techniques are crucial for the complete and accurate structural assignment of novel furan-containing amino acid derivatives.
A study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives provides representative NMR data that can be used for comparison. For example, in the ¹H NMR spectrum of 3-(furan-2-yl)-3-phenylpropanoic acid in CDCl₃, the methylene (B1212753) (CH₂) protons appear as two doublets of doublets at approximately 2.94 and 3.15 ppm, while the methine (CH) proton is a triplet at 4.54 ppm. The furan protons resonate between 6.06 and 6.29 ppm. mdpi.com The corresponding ¹³C NMR spectrum shows signals for the aliphatic carbons around 39-41 ppm and the furan carbons between 106 and 156 ppm. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a Furan-2-yl-propanoic Acid Derivative mdpi.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH | 4.54 (t) | 39.5 |
| CH₂ | 2.94 (dd), 3.15 (dd) | 41.1 |
| Furan CH | 6.06, 6.29 | 106.0, 110.3 |
| Furan C | - | 141.9, 156.0 |
| C=O | - | 177.4 |
| Aromatic CH | 7.25-7.32 (m) | 127.3, 127.8, 128.8 |
| Aromatic C | - | 141.0 |
Note: Data for 3-(furan-2-yl)-3-phenylpropanoic acid in CDCl₃. This table serves as an illustrative example.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For (R)-2-amino-3-(furan-3-yl)propanoic acid, with a molecular formula of C₇H₉NO₃, the expected exact mass can be calculated and confirmed by High-Resolution Mass Spectrometry (HRMS). nih.gov HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition and distinguishing between compounds with the same nominal mass. mdpi.com
Different ionization techniques can be employed. Electrospray ionization (ESI) is a soft ionization method that is well-suited for polar molecules like amino acids, typically generating the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) is a harder ionization technique that can lead to extensive fragmentation, providing valuable structural information about the molecule's framework. glpbio.com
The fragmentation pattern observed in the mass spectrum can offer significant structural clues. For furan-containing amino acids, characteristic fragmentation pathways would involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the parent ion. Cleavage of the bond between the α- and β-carbons is also a common fragmentation pathway for amino acids.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.
The carboxylic acid functional group would give rise to a broad O-H stretching vibration in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band around 1700-1725 cm⁻¹. The amino group would show N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹. The furan ring would have characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ring would also be observable. For the related compound, 3-(furan-2-yl)propenoic acid, a strong C=O stretch is reported at 1699 cm⁻¹. mdpi.com
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1725-1700 (strong) |
| Amino Group | N-H Stretch | 3500-3300 |
| Amino Group | N-H Bend | 1600 |
| Furan | C-H Stretch | >3000 |
| Furan | C=C Stretch | 1600-1500 |
| Furan | C-O-C Stretch | ~1100 |
Note: These are general expected ranges and may vary slightly for the specific compound.
Chiral Chromatography and Optical Purity Determination (e.g., HPLC, GC)
For a chiral molecule like this compound, determining its enantiomeric purity is of utmost importance. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used technique for this purpose.
In chiral HPLC, the separation of enantiomers is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including amino acids. The differential interaction of the two enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. For underivatized amino acids, macrocyclic glycopeptide-based CSPs are also highly effective. nih.gov
Chiral GC often requires derivatization of the amino acid to increase its volatility. Common derivatization reagents include esters and acylating agents. The derivatized enantiomers are then separated on a chiral capillary column.
While specific chiral separation methods for this compound are not detailed in the literature, methods developed for other furan-containing amino acids and various other amino acids can be readily adapted. The choice of the chiral stationary phase and the mobile phase composition are critical parameters that need to be optimized for achieving good separation.
X-ray Crystallography for Absolute Stereochemical Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the precise arrangement of atoms in the crystal lattice can be determined.
For this compound, a successful single-crystal X-ray diffraction analysis would unambiguously confirm the connectivity of the atoms and, crucially, establish the (R)-configuration at the chiral center. This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete and unequivocal structural proof.
Although a crystal structure for this compound has not been reported, the crystal structures of many other amino acids, such as L-alanine and D-phenylalanine-copper complexes, have been extensively studied, providing a framework for understanding the packing and intermolecular interactions in the solid state. researchgate.netrsc.org In cases where obtaining single crystals is challenging, powder X-ray diffraction (PXRD) data, in conjunction with computational modeling, can be a powerful alternative for structure determination. moldb.com
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful complements to experimental techniques in the study of molecular structure and properties. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into the conformational preferences, electronic properties, and potential interactions of this compound derivatives.
DFT calculations can be used to predict the optimized geometry of the molecule, its vibrational frequencies (which can be compared with experimental IR spectra), and its NMR chemical shifts. Such calculations can also be employed to investigate the electronic structure, including the distribution of charges and the energies of molecular orbitals, which are important for understanding the reactivity of the molecule. For instance, DFT studies on related 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been used to understand their reactivity. mdpi.com
Molecular dynamics simulations can be used to explore the conformational landscape of the molecule and its interactions with its environment, such as in a solvent or a biological receptor. These simulations provide a dynamic picture of the molecule's behavior over time, which can be crucial for understanding its biological activity. Studies on furan-based peptides have utilized molecular dynamics to investigate their binding modes with biological targets. While specific computational studies on this compound are lacking, the methodologies are well-established and can be readily applied to gain a deeper understanding of its properties.
Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Analysis
Density Functional Theory (DFT) serves as a powerful computational tool for elucidating the electronic properties and reactivity of complex organic molecules. In the context of furan-containing amino acid derivatives, DFT studies provide critical insights into reaction pathways and the nature of reactive intermediates. While specific DFT analyses on this compound are not extensively documented in available literature, research on the closely related furan-2-yl isomers offers a clear framework for the application of this methodology.
Studies on the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives in Brønsted superacids like triflic acid (TfOH) have utilized DFT to map out plausible reaction mechanisms. nih.govmdpi.com These investigations have shown that the reaction proceeds through highly reactive O,C-diprotonated species, which act as the key electrophilic intermediates. mdpi.com DFT calculations are employed to determine the stability of these cationic intermediates and to analyze their electronic structure, identifying the most electrophilic sites. mdpi.com
The calculations reveal that while the positive charge on the reactive carbon atom (C³) can be small, this carbon provides a significant contribution to the Lowest Unoccupied Molecular Orbital (LUMO), indicating that its reactivity is governed by orbital factors rather than purely electrostatic ones. mdpi.com This understanding is crucial for predicting the outcomes of chemical transformations and for designing new synthetic routes.
Table 1: DFT-Calculated Properties of Dicationic Intermediates in Furan-2-yl Derivative Reactions This table summarizes key electronic properties calculated for proposed dicationic intermediates (Species B) formed during the reaction of 3-(furan-2-yl)propenoic acid derivatives in superacid, highlighting the factors that govern their reactivity.
| Intermediate Species | Charge on Reactive Center (C³) | LUMO Contribution from C³ | Electrophilicity Index (ω) |
| Dication Ba | +0.02 e | ~27-30% | 5.2 eV |
| Dication Bg | +0.02 e | ~27-30% | 5.3 eV |
Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and Conformational Analysis
Molecular Dynamics (MD) simulations offer a window into the dynamic interactions between ligands and their biological targets, providing atomic-level detail on binding modes and conformational stability. This technique is invaluable for understanding how derivatives of this compound engage with protein receptors. Research has particularly focused on derivatives designed as agonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in central nervous system functions. frontiersin.orgnih.gov
In a notable series of studies, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid and their triazole bioisosteres were investigated as agonists at the glycine (B1666218) binding site of the NMDA receptor's GluN1 subunit. nih.govnih.gov MD simulations were instrumental in exploring how these ligands orient themselves within the binding pocket. frontiersin.orgnih.gov The simulations demonstrated that the amide spacer of the furan derivatives is accommodated within a narrow tunnel formed by specific amino acid residues, namely T518, S688, and D732 of the GluN1 subunit. nih.gov
Furthermore, these computational models revealed that substituted phenyl rings on the derivatives form additional interactions with residues like Y692 and F754, which helps to explain the observed binding affinities and subtype selectivities. nih.gov MD simulations were also used to understand how a triazole ring can function as an effective bioisostere for an amide group, providing crucial insights for future drug design. frontiersin.orgnih.gov The stability of the ligand-protein complex over the simulation time is often assessed by monitoring the Root Mean Square Deviation (RMSD), while the flexibility of individual protein residues is analyzed using the Root Mean Square Fluctuation (RMSF). etflin.com
Table 2: Key Ligand-Protein Interactions for NMDA Receptor Agonists Identified via MD Simulations This table outlines the specific amino acid residues within the GluN1 subunit of the NMDA receptor that have been identified through molecular dynamics simulations as forming key interactions with furan- and triazole-based agonists.
| Compound/Analog Series | Protein Subunit | Key Interacting Residues | Type of Interaction |
| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs | GluN1 | T518, S688, D732 | Hydrogen Bonds (Amide Spacer) |
| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs | GluN1 | Y692, F754 | Hydrophobic/Aromatic (Substituted Phenyl Ring) |
| (R)-2-amino-3-triazolpropanoic acid analogs | GluN1 | Not specified | Bioisosteric replacement of amide linkage |
Quantitative Structure-Activity Relationship (QSAR) Studies in Scaffold Design
Quantitative Structure-Activity Relationship (QSAR) studies represent a cornerstone of modern medicinal chemistry, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models are then used to predict the activity of novel, un-synthesized molecules, thereby guiding the design of more potent and selective drug candidates.
While specific QSAR models for derivatives of this compound have not been prominently featured in the reviewed literature, the methodology is widely applied to similar heterocyclic scaffolds. A typical QSAR study involves several key steps. First, a series of structurally related compounds is synthesized. Second, the biological activity of these compounds is determined using a relevant assay. Third, a wide range of molecular descriptors—quantifiable properties representing the physicochemical and structural features of the molecules—are calculated. Finally, statistical methods are used to build a regression model that links the descriptors to the observed activity. researchgate.net
For example, in a study on novel 2-phenylamino-benzoic acid derivatives, QSAR models were developed to correlate their anti-inflammatory and analgesic effects with various 3D molecular descriptors. researchgate.net The resulting regression models successfully highlighted the influence of specific structural features on the biological activity, demonstrating the predictive power of the QSAR approach. researchgate.net For a scaffold like this compound, a QSAR study would similarly aid in optimizing substituents on the furan ring or modifications to the amino acid backbone to enhance a desired biological effect, such as receptor binding affinity or enzyme inhibition.
Table 3: Conceptual Framework for a QSAR Study This table illustrates the typical data structure used in a QSAR analysis, where various calculated molecular descriptors for a series of compounds are correlated with their experimentally measured biological activity.
| Compound ID | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Volume) | Descriptor 3 (e.g., Dipole Moment) | Biological Activity (e.g., IC₅₀, µM) |
| Derivative 1 | 1.5 | 150 ų | 2.1 D | 10.5 |
| Derivative 2 | 2.1 | 165 ų | 2.5 D | 5.2 |
| Derivative 3 | 1.8 | 158 ų | 1.9 D | 8.1 |
| Derivative 4 | 2.5 | 172 ų | 3.0 D | 2.3 |
Future Directions and Emerging Research Avenues for R 2 Amino 3 Furan 3 Yl Propanoic Acid
Development of Novel and Sustainable Synthetic Methodologies
The advancement of research into (R)-2-Amino-3-(furan-3-yl)propanoic acid is intrinsically linked to the availability of efficient, stereoselective, and sustainable synthetic routes. Current methods often rely on classical approaches that may involve harsh reagents or multiple steps. Future research will likely focus on developing greener and more atom-economical pathways.
Key areas for development include:
Asymmetric Catalysis: The development of catalytic asymmetric methods, such as transition-metal-catalyzed hydrogenations or phase-transfer catalysis, could provide direct access to the desired (R)-enantiomer from prochiral precursors. This would circumvent the need for chiral auxiliaries or resolutions of racemic mixtures.
Biocatalysis: The use of enzymes, such as transaminases or ammonia (B1221849) lyases, offers a highly selective and environmentally benign route. Engineering enzymes to accept 3-furanylpyruvic acid or related substrates could enable a direct and highly enantioselective synthesis under mild aqueous conditions.
Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability compared to batch processes. Developing a flow-based synthesis would allow for better control over reaction parameters, potentially reducing byproduct formation and simplifying purification.
Renewable Feedstocks: As a furan-containing molecule, there is a significant opportunity to develop synthetic pathways that originate from biomass-derived platform chemicals like furfural. nih.govmdpi.com This aligns with the principles of green chemistry by utilizing renewable resources to construct the core furan (B31954) ring. nih.govmdpi.com
Table 1: Comparison of Potential Future Synthetic Strategies
| Methodology | Core Principle | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in the formation of the amino acid. | High enantiomeric excess, catalytic nature reduces waste. | Development of a catalyst specific to the furan-3-yl substrate. |
| Biocatalysis/Enzymatic Resolution | Employing enzymes for stereoselective synthesis or for resolving a racemic mixture. Peptide-catalyzed kinetic resolution has shown promise for similar structures. | High selectivity, mild reaction conditions, environmentally friendly. | Discovering or engineering an enzyme with high activity and stability for the target molecule. |
| Synthesis from Chiral Pool | Starting from a readily available and enantiomerically pure natural product (e.g., a different amino acid or sugar). | Stereochemistry is pre-defined. | Requires a multi-step, albeit stereocontrolled, reaction sequence. |
| Flow Chemistry | Performing the synthesis in a continuous reactor system. | Enhanced safety, scalability, and process control. | Adapting and optimizing existing or novel synthetic routes for a flow environment. |
Expanding the Scope of Derivatization and Functionalization Strategies
The true potential of this compound can be unlocked by exploring diverse derivatization strategies. The molecule presents three primary sites for modification: the amino group, the carboxylic acid group, and the furan ring. Each site offers a gateway to new chemical space and tailored properties.
Future research should focus on:
Amino Group Modification: Beyond simple protection, the amine can be converted into a wide range of functional groups, including amides, sulfonamides, and carbamates. Research on related furan-containing amino acids has shown that amide derivatives can act as potent and selective agonists at NMDA receptors, indicating the therapeutic potential of such modifications. frontiersin.orgnih.govnih.gov
Carboxylic Acid Functionalization: The carboxyl group can be transformed into esters, amides, or reduced to an alcohol. These modifications are fundamental for applications such as peptide synthesis, prodrug design, or attachment to polymer scaffolds.
Furan Ring Chemistry: The furan ring itself is a versatile platform for functionalization. Electrophilic aromatic substitution could introduce substituents at the 2-, 4-, or 5-positions, modulating the electronic properties and steric profile of the molecule. Furthermore, the furan ring can act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures. The triazole ring has been explored as a successful bioisostere for the amide group in related compounds, suggesting that ring modification or replacement is a viable strategy for tuning biological activity. frontiersin.orgnih.gov
Table 2: Potential Derivatization Strategies and Applications
| Functionalization Site | Reaction Type | Resulting Moiety | Potential Application |
|---|---|---|---|
| Amino Group (-NH2) | Acylation | Amide | Bioactive peptides, enzyme inhibitors, NMDA receptor agonists. nih.govnih.gov |
| Carboxylic Acid (-COOH) | Esterification | Ester | Prodrugs, building blocks for polyester (B1180765) materials. |
| Furan Ring | Electrophilic Substitution | Substituted Furan (e.g., nitro, halogen) | Tuning electronic properties, creating handles for further reactions. |
| Furan Ring | Diels-Alder Reaction | Bicyclic Adduct | Rapid generation of molecular complexity for drug discovery libraries. |
| Entire Moiety | Bioisosteric Replacement | Thiophene (B33073) or Triazole Analogues | Modulating metabolic stability and receptor binding profiles. frontiersin.orgnih.gov |
Integration into Advanced Materials Science and Supramolecular Chemistry
The unique structural features of this compound make it an intriguing building block for materials science and supramolecular chemistry, areas that remain largely unexplored for this compound.
Emerging research avenues include:
Peptide-Based Materials: Incorporation of this unnatural amino acid into peptide sequences could lead to novel peptidomimetics with defined secondary structures. These could be used to create functional hydrogels, self-assembling nanofibers, or materials with specific catalytic or recognition properties. The chirality of the molecule is crucial for controlling the helicity and self-assembly of such materials.
Functional Polymers: The furan moiety can be used in polymer chemistry, for instance, through Diels-Alder polymerization to create reversible or self-healing polymers. The amino acid functionality could impart chirality and biocompatibility to these materials, making them suitable for biomedical applications like tissue engineering scaffolds or drug delivery systems.
Supramolecular Assemblies: The combination of hydrogen-bonding sites (amine and carboxylate) and an aromatic heterocycle (furan) makes the molecule a candidate for constructing complex supramolecular architectures. Research could explore its ability to form ordered structures on surfaces, create molecular cages, or act as a chiral guest in host-guest systems.
Interdisciplinary Applications in Chemical Biology and Early-Stage Drug Discovery (Methodological Advancements)
The most immediate and impactful future direction for this compound lies in its application as a tool in chemical biology and as a scaffold in early-stage drug discovery. Its structural similarity to natural amino acids makes it a prime candidate for probing and modulating biological systems.
Methodological advancements could include:
Probing Enzyme Active Sites: Incorporating the amino acid into peptide substrates can be used to map the steric and electronic requirements of enzyme active sites, particularly proteases and peptidases.
Development of Subtype-Selective Receptor Ligands: Research on closely related (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives has demonstrated the ability to generate potent and subtype-selective agonists for different NMDA receptor subtypes (GluN1/2A-D). nih.govnih.gov Applying this strategy to the furan-3-yl isomer could yield new pharmacological tools to dissect the roles of these receptors in neurological function and disease. frontiersin.org
Metabolic Labeling and Imaging: Attaching reporter tags (e.g., fluorescent dyes, biotin) or isotopic labels to the molecule would enable its use in metabolic studies and cellular imaging. For example, a fluorescent derivative could be used to visualize its uptake and localization within cells. A general method for this involves derivatizing the amino group with a labeling reagent. nih.gov
Fragment-Based Drug Discovery: The core molecule itself can serve as a starting fragment for building more complex drug candidates. Its ability to interact with amino acid binding sites makes it a valuable starting point for screening against a wide range of protein targets.
Table 3: Research Findings on Related Furan-Amino Acid Derivatives in Drug Discovery
| Compound Type | Target | Key Finding | Implication for Future Research |
|---|---|---|---|
| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives | NMDA Receptors (Glycine site) | Derivatives show high variation in potency and efficacy across GluN1/2A-D subtypes. nih.govnih.gov | Demonstrates that the furan-amino acid scaffold is tunable for receptor subtype selectivity. |
| (R)-2-amino-3-triazolpropanoic acid derivatives | NMDA Receptors (Glycine site) | The triazole ring can function as a bioisostere for an amide linkage, producing subtype-selective agonists. frontiersin.orgnih.gov | Highlights the potential of heterocycle modification and bioisosterism in optimizing lead compounds. |
| (R)-2-Amino-3-(furan-2-yl)propanoic acid | Glutamate (B1630785) Receptors | May influence neurotransmitter synthesis and modulate glutamate receptors, which are crucial for synaptic plasticity. | Suggests a foundational role in neuroscience that warrants deeper investigation with the 3-furanyl isomer. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
